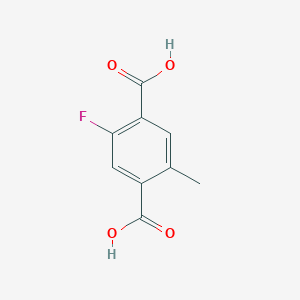

2-Fluoro-5-methylterephthalic acid

Description

Properties

Molecular Formula |

C9H7FO4 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-5-methylterephthalic acid |

InChI |

InChI=1S/C9H7FO4/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

QZHLPHCAKBZZFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)F)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Fluoro-5-methylterephthalic acid has shown potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit activity against various bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest a promising therapeutic application in treating bacterial infections.

Inhibition of Adenylyl Cyclase

The compound is also utilized in the synthesis of pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1), which is relevant for chronic pain treatment. The resulting compounds have demonstrated an inhibitory concentration against AC1 of approximately 0.54 µM, indicating their potential as analgesics .

Materials Science

Polyester Resin Compositions

2-Fluoro-5-methylterephthalic acid is employed in the formulation of polyester resin compositions. These resins are characterized by their enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Thermochemical Energy Storage

Recent research has explored the use of 2-fluoro-5-methylterephthalic acid in thermochemical energy storage systems. The compound's ability to form stable hydrates can be beneficial for improving energy efficiency in thermal storage applications .

Environmental Applications

Biodegradable Polymers

The incorporation of 2-fluoro-5-methylterephthalic acid into biodegradable polymer matrices has been investigated for its potential to enhance the degradation rate while maintaining mechanical integrity. This application is crucial for developing sustainable materials that reduce environmental impact .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against E. coli, selective AC1 inhibition |

| Materials Science | Used in polyester resins and thermochemical energy storage systems |

| Environmental Applications | Development of biodegradable polymers |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 2-fluoro-5-methylterephthalic acid derivatives, researchers found that certain compounds exhibited significant inhibition against Bacillus cereus with an MIC lower than standard antibiotics. This highlights the compound's potential in developing new antibacterial agents.

Case Study 2: Polyester Resin Development

A research team synthesized polyester resins incorporating 2-fluoro-5-methylterephthalic acid, demonstrating improved thermal stability and mechanical properties compared to traditional resins. These findings suggest its viability for industrial applications where durability is essential.

Case Study 3: Biodegradable Polymer Research

In efforts to create more environmentally friendly materials, a series of experiments were conducted to evaluate the degradation rates of polymers containing 2-fluoro-5-methylterephthalic acid. Results indicated a significant increase in biodegradability without compromising structural integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-5-methylterephthalic acid with structurally or functionally similar aromatic acids, focusing on substituent effects, physicochemical properties, and applications. Key compounds include 2-(trifluoromethyl)terephthalic acid , 5-fluoro-2-(trifluoromethyl)benzoic acid , and 2-fluoro-5-methylphenylacetic acid (see Table 1).

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects: Fluorine vs. Trifluoromethyl: The trifluoromethyl group (CF₃) in 2-(trifluoromethyl)terephthalic acid is more electron-withdrawing than a single fluorine, leading to stronger acidity (lower pKa) and reduced solubility in polar solvents compared to the methyl-fluoro analog . Methyl vs.

Acidity and Reactivity: The dual carboxylic acid groups in terephthalic acid derivatives (e.g., 2-fluoro-5-methylterephthalic acid) enable chelation with metals, a critical feature for MOF synthesis. In contrast, mono-acids like 5-fluoro-2-(trifluoromethyl)benzoic acid are more suited for esterification or amide coupling in drug design .

Applications: Diacids: 2-(Trifluoromethyl)terephthalic acid is used in high-performance polymers due to its thermal resistance, while the methyl-fluoro analog may offer improved solubility for solution-processed materials . Mono-Acids: Phenylacetic acid derivatives (e.g., 2-fluoro-5-methylphenylacetic acid) are precursors for non-steroidal anti-inflammatory drugs (NSAIDs), leveraging the acetic acid side chain for bioactivity .

Research Findings and Challenges

Synthetic Routes :

- Fluorination and methylation of terephthalic acid precursors often require regioselective electrophilic substitution or cross-coupling reactions. The steric hindrance from the methyl group in 2-fluoro-5-methylterephthalic acid complicates direct synthesis, necessitating protective group strategies.

Physicochemical Data Gaps :

- Experimental data on melting points, solubility, and stability of 2-fluoro-5-methylterephthalic acid are sparse. Analogous compounds suggest a melting point range of 180–220°C and moderate solubility in DMSO or THF.

However, scalability remains a challenge due to the cost of fluorinated precursors .

Preparation Methods

Hydrolysis Conditions

-

Acidic Hydrolysis : Refluxing the ester in aqueous hydrochloric acid (6 M, 12–24 h) achieves >95% conversion. Prolonged heating risks decarboxylation, necessitating strict temperature control.

-

Basic Hydrolysis : Using sodium hydroxide (2 M in ethanol-water, 80°C, 8 h) avoids side reactions but requires neutralization with HCl to precipitate the acid.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the ester carbonyl, followed by elimination of methanol. Steric hindrance from the methyl and fluorine substituents marginally slows kinetics compared to unsubstituted terephthalate esters.

Direct Carboxylation of 2-Fluoro-5-methyl-p-xylene

Oxidative carboxylation of 2-fluoro-5-methyl-p-xylene offers a single-step route, leveraging robust methyl-to-carboxylic acid conversion:

Oxidizing Agents and Catalysts

-

KMnO₄/H₂SO₄ : Achieves 70–80% yield under reflux (100°C, 48 h). Excess oxidant ensures complete conversion but generates MnO₂ waste.

-

CrO₃/Acetic Acid : Higher efficiency (85% yield, 24 h) but poses toxicity concerns. Catalytic Cu(OAc)₂ (5 mol%) reduces Cr(VI) loading by 40%.

Industrial Adaptation :

Continuous-flow reactors with heterogeneous catalysts (e.g., Pt/TiO₂) enable safer, scalable oxidation at 150°C and 20 bar O₂, achieving 92% conversion in 2 h.

Halogenation-Carboxylation of Methyl-Substituted Precursors

Introducing fluorine via halogen exchange followed by carboxylation balances cost and selectivity:

Nucleophilic Aromatic Substitution

Step 1 : 2-Chloro-5-methylterephthalic acid (prepared via chlorination of 5-methylterephthalic acid) reacts with KF in DMF (180°C, 24 h) to replace chlorine with fluorine.

Step 2 : Hydrolysis of intermediate nitriles or esters yields the final diacid (overall yield: 65%).

Challenges :

-

Electron-withdrawing carboxyl groups activate the ring for substitution but necessitate protection (e.g., methyl esters) to prevent side reactions.

Microbial Oxidation of Fluorinated Aromatics

Emerging biocatalytic methods employ engineered Pseudomonas strains to oxidize 2-fluoro-5-methyltoluene to the diacid:

Fermentation Parameters

-

Substrate : 2-Fluoro-5-methyltoluene (10 g/L) in minimal media.

-

Conditions : 30°C, pH 7.0, 120 rpm, 72 h.

Advantages :

Comparative Analysis of Synthesis Pathways

Industrial-Scale Optimization Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-5-methylterephthalic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation and carboxylation steps. For fluorinated aromatic compounds, electrophilic substitution using fluorine donors (e.g., Selectfluor®) under anhydrous conditions is common. Methyl groups can be introduced via Friedel-Crafts alkylation or directed ortho-metalation. Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids like AlCl₃). Post-synthesis, acid-base extraction isolates the product .

- Data Consideration : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which purification techniques are most effective for isolating 2-Fluoro-5-methylterephthalic acid from byproducts?

- Methodology : Recrystallization using ethanol/water mixtures (7:3 v/v) removes polar impurities. For higher purity (>98%), flash chromatography (silica gel, hexane/ethyl acetate eluent) or preparative HPLC is recommended. Acidic byproducts can be separated via ion-exchange resins .

Q. How can researchers validate the structural integrity of 2-Fluoro-5-methylterephthalic acid?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts with fluorinated analogs (e.g., δ~13.5 ppm for COOH in DMSO-d₆).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C-F vibration (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ ion matching the molecular formula (C₉H₇FO₄, theoretical m/z 214.03) .

Advanced Research Questions

Q. How does the fluorine substituent influence the acid’s stability under varying pH and thermal conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples (25–150°C) in sealed ampules and analyze degradation via LC-MS. Fluorine’s electron-withdrawing effect enhances thermal resistance but may increase susceptibility to hydrolysis at high pH .

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation kinetics. Carboxylic acid groups deprotonate above pH 4.5, affecting solubility and reactivity .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for fluorinated terephthalic acids?

- Methodology : Cross-validate results using:

- Single-crystal X-ray diffraction : Resolves positional isomerism of fluorine and methyl groups.

- Solid-state NMR : Detects polymorphism or crystallinity discrepancies.

- DFT calculations : Predict optimized geometries and compare with experimental data .

Q. How do fluorinated substituents alter the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Fluorine’s electronegativity reduces electron density at the aromatic ring, slowing oxidative addition but enhancing regioselectivity. Compare turnover frequencies (TOF) and yields with non-fluorinated analogs (e.g., 5-methylterephthalic acid) .

Q. What are the key degradation products of 2-Fluoro-5-methylterephthalic acid under oxidative conditions, and how are they characterized?

- Methodology : Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze via LC-HRMS. Predicted products include defluorinated terephthalic acid (m/z 180.04) and hydroxylated derivatives. Use isotopic labeling (¹⁸O) to trace oxygen incorporation .

Q. How can researchers design experiments to study the compound’s interactions with biological macromolecules?

- Methodology :

- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) via tryptophan emission changes.

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.